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molecular formula C7H15NO2 B2668595 Ethyl 3-(methylamino)butanoate CAS No. 68384-70-3

Ethyl 3-(methylamino)butanoate

Cat. No. B2668595
M. Wt: 145.202
InChI Key: BCDWUXYUMDIPLB-UHFFFAOYSA-N
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Patent
US06303627B1

Procedure details

A solution of 479.2 mL (0.958 mole) methylamine (2M in tetrahydrofuran) was added dropwise to 99.44 gm ethyl crotonate with stirring. After stirring 5 days at room temperature the reaction mixture was concentrated under reduced pressure to remove tetrahydrofuran. The residue was distilled to provide 91.25 gm (72%) of the desired product in 2 fractions. MS(FD): m/e=145 (M+); EA: Calculated for: C7H15NO2: Theory: C, 57.90; H, 10.41; N, 9.65. Found: C, 57.61; H, 10.66; N, 9.88.
Quantity
479.2 mL
Type
reactant
Reaction Step One
Quantity
99.44 g
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]([O:8][CH2:9][CH3:10])(=[O:7])/[CH:4]=[CH:5]/[CH3:6]>>[CH3:1][NH:2][CH:5]([CH3:6])[CH2:4][C:3]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
479.2 mL
Type
reactant
Smiles
CN
Name
Quantity
99.44 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 5 days at room temperature the reaction mixture
Duration
5 d
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CNC(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 91.25 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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